![molecular formula C16H20S2 B14361849 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene CAS No. 91993-73-6](/img/structure/B14361849.png)
1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene: is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of two methyl groups and two methylsulfanyl groups attached to the naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene can be achieved through several methods. One common approach involves the reaction of 1,8-dimethylnaphthalene with methylsulfanyl reagents under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene involves its interaction with various molecular targets. The compound’s methylsulfanyl groups can participate in redox reactions, influencing cellular processes. Additionally, the naphthalene core can interact with aromatic systems, affecting molecular pathways and biological activities.
Comparación Con Compuestos Similares
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structure.
1,8-Dimethylnaphthalene: Lacks the methylsulfanyl groups, making it less reactive in certain chemical reactions.
1,8-Dimethyl-2,7-dihydroxynaphthalene: Contains hydroxyl groups instead of methylsulfanyl groups, leading to different chemical properties.
Propiedades
Número CAS |
91993-73-6 |
|---|---|
Fórmula molecular |
C16H20S2 |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
1,8-dimethyl-2,7-bis(methylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C16H20S2/c1-11-14(9-17-3)7-5-13-6-8-15(10-18-4)12(2)16(11)13/h5-8H,9-10H2,1-4H3 |
Clave InChI |
GVWYKIDVLJVINH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1C(=C(C=C2)CSC)C)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)
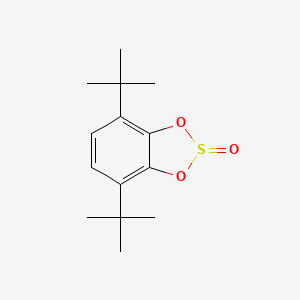
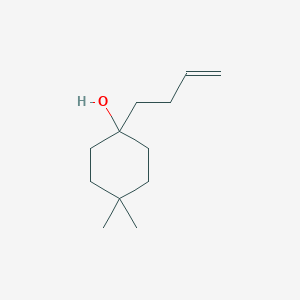

![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)
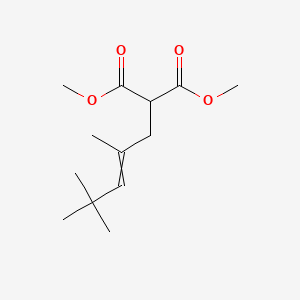
![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
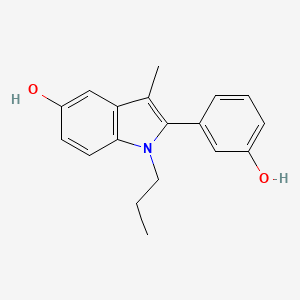
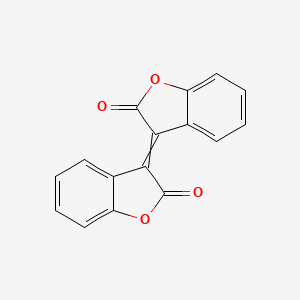

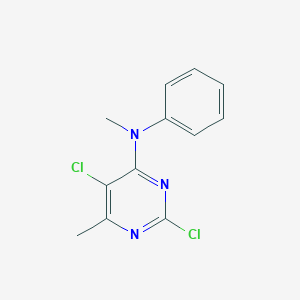

![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
